N-methyl-6-(morpholin-4-yl)pyridin-3-amine
CAS No.: 1342739-63-2
Cat. No.: VC3186023
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342739-63-2 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | N-methyl-6-morpholin-4-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3 |
| Standard InChI Key | LTHXVPCATJZGBW-UHFFFAOYSA-N |
| SMILES | CNC1=CN=C(C=C1)N2CCOCC2 |
| Canonical SMILES | CNC1=CN=C(C=C1)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
N-methyl-6-(morpholin-4-yl)pyridin-3-amine (CAS No.: 1342739-63-2) is characterized by the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. The compound's structure consists of three key components: a pyridine ring as the central scaffold, a morpholine ring attached at the 6-position of the pyridine, and an N-methylated amino group at the 3-position. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities.
The presence of the pyridine ring provides the compound with aromatic stability and enables it to participate in various chemical reactions typical of pyridine derivatives. The morpholine group, a six-membered heterocycle containing both oxygen and nitrogen atoms, contributes to the compound's solubility profile and potential for hydrogen bonding interactions. The N-methylated amino group at the 3-position further enhances the compound's ability to form hydrogen bonds and engage in various molecular interactions.
Structural Features and Bond Characteristics
The pyridine ring in N-methyl-6-(morpholin-4-yl)pyridin-3-amine serves as the central structural component, providing a planar aromatic system with a nitrogen atom at position 1. This nitrogen atom contributes to the basic character of the molecule and can participate in acid-base reactions. The morpholine substituent at position 6 is connected to the pyridine ring through a C-N bond, while the N-methylated amino group at position 3 extends from the opposite side of the ring, creating a well-defined three-dimensional structure.
Isomerism and Stereochemical Properties
Physical and Chemical Properties
Solubility Profile
The solubility characteristics of N-methyl-6-(morpholin-4-yl)pyridin-3-amine are influenced by its mixed functional groups. The presence of the morpholine moiety, which contains both a basic nitrogen and an ether oxygen, contributes to enhanced solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. The N-methylated amino group further contributes to potential hydrogen bonding interactions, affecting the compound's solubility profile.
Based on structural analysis, the compound is expected to show moderate to good solubility in organic solvents of medium polarity and limited solubility in highly non-polar solvents like hexane. The presence of both basic nitrogen atoms (in the pyridine, morpholine, and amino groups) suggests potential solubility in acidic aqueous solutions where protonation can occur.
Chemical Reactivity
The chemical reactivity of N-methyl-6-(morpholin-4-yl)pyridin-3-amine is largely determined by its functional groups, particularly the pyridine nitrogen, the morpholine group, and the N-methylated amino group. The pyridine nitrogen, being weakly basic, can participate in acid-base reactions and coordinate with metal ions. The morpholine nitrogen is also basic and can undergo similar reactions. The secondary amino group at position 3 can participate in various reactions typical of amines, including nucleophilic substitution and acylation reactions.
Synthesis and Preparation Methods
General Synthetic Routes
Biological Activities and Medicinal Chemistry Applications
Structure-Activity Relationship Considerations
Table 1: Structural Features of N-methyl-6-(morpholin-4-yl)pyridin-3-amine Relevant to Biological Activity
Understanding the structure-activity relationships of N-methyl-6-(morpholin-4-yl)pyridin-3-amine and related compounds is crucial for the rational design of new derivatives with enhanced biological activities or improved pharmacokinetic properties.
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
The structural characterization of N-methyl-6-(morpholin-4-yl)pyridin-3-amine typically involves various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure, with 1H-NMR revealing the presence of aromatic protons from the pyridine ring, aliphatic protons from the morpholine group, and the N-methyl protons. 13C-NMR further confirms the carbon framework of the molecule.
Mass spectrometry can be used to determine the molecular weight of the compound and to identify fragmentation patterns characteristic of its structural features. Infrared (IR) spectroscopy can provide information about functional groups, particularly the N-H stretching vibrations of the secondary amino group.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of N-methyl-6-(morpholin-4-yl)pyridin-3-amine and to separate it from potential impurities or reaction by-products. Gas chromatography, possibly coupled with mass spectrometry (GC-MS), may also be used for analysis, particularly if the compound is suitably volatile.
X-ray Crystallography
Current Research Trends and Future Perspectives
Recent Developments
Research on compounds similar to N-methyl-6-(morpholin-4-yl)pyridin-3-amine continues to evolve, with recent studies focusing on their potential applications in medicinal chemistry and materials science. The unique combination of the pyridine scaffold with the morpholine and N-methylated amino functionalities provides a versatile platform for the development of new compounds with tailored properties.
Recent trends in medicinal chemistry suggest an increasing interest in heterocyclic compounds, particularly those containing multiple nitrogen atoms, due to their potential interactions with various biological targets. N-methyl-6-(morpholin-4-yl)pyridin-3-amine, with its distinctive structural features, aligns well with these trends.
Future Research Directions
Future research directions for N-methyl-6-(morpholin-4-yl)pyridin-3-amine may include more comprehensive studies of its biological activities, particularly its potential antimicrobial properties and interactions with specific protein targets. Structure-activity relationship studies involving systematic modifications of the basic scaffold could lead to the identification of derivatives with enhanced biological activities or improved pharmacokinetic properties.
Additionally, the exploration of N-methyl-6-(morpholin-4-yl)pyridin-3-amine as a building block in the synthesis of more complex molecules, potentially including polymers or materials with specific electronic or optical properties, represents an interesting avenue for future research.
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